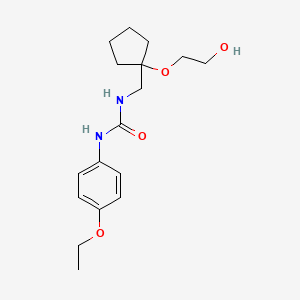
1-(4-Ethoxyphenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethoxyphenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea is a useful research compound. Its molecular formula is C17H26N2O4 and its molecular weight is 322.405. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Flexible Urea Derivatives as Acetylcholinesterase Inhibitors
A series of urea derivatives, including ones similar in structure to 1-(4-Ethoxyphenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea, were synthesized and assessed for their antiacetylcholinesterase activity. These compounds were designed to optimize conformational flexibility and spacer length between pharmacophoric units, showing that a flexible spacer like an ethoxyethyl chain can maintain high inhibitory activities when properly substituted. The optimal chain length was found to correspond to five methylene groups, allowing efficient interaction with enzyme hydrophobic binding sites. The study suggests that these flexible urea derivatives could serve as a basis for developing new acetylcholinesterase inhibitors (Vidaluc et al., 1995).
Synthesis of Carbocyclic Analogs of Uracil Nucleosides
Research on the treatment of hydroxyl derivatives with specific isocyanates, including those related to the compound , led to the synthesis of carbocyclic analogs of uridine, 2′-deoxyuridine, and 3′-deoxyuridine. These analogs were obtained through cyclization in acidic conditions, showcasing a method to create nucleoside analogs that could have potential applications in medicinal chemistry and drug development. However, these analogs did not show activity in certain biological tests, highlighting the complexity of designing effective therapeutic agents (Shealy & O'dell, 1976).
Photodegradation and Hydrolysis of Pesticides
A study investigated the photodegradation and hydrolysis of substituted urea herbicides, which are structurally related to the compound of interest. The research focused on understanding the environmental fate of these chemicals in water under various conditions. The findings indicated that the substituted ureas did not hydrolyze at the tested pH values and showed slow photodegradation at certain pH levels. This research contributes to the environmental sciences by providing insights into the degradation processes of urea-based herbicides, which is crucial for assessing their environmental impact and designing more eco-friendly alternatives (Gatidou & Iatrou, 2011).
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)-3-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-2-22-15-7-5-14(6-8-15)19-16(21)18-13-17(23-12-11-20)9-3-4-10-17/h5-8,20H,2-4,9-13H2,1H3,(H2,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAZJCZJCPEMJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2(CCCC2)OCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-Chloro-2-(2-hydroxyethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2366796.png)
![[3-(2,2,2-Trifluoroethyl)phenyl]boronic acid](/img/structure/B2366797.png)
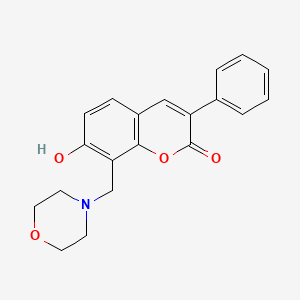
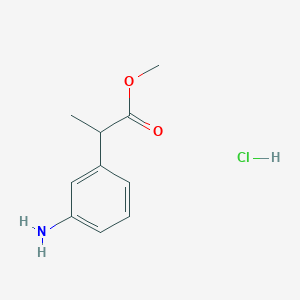
![2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2366803.png)
![7-ethoxy-5-(pyridin-3-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2366804.png)
![N-(2-ethylphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide](/img/structure/B2366807.png)
![4-({[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2366808.png)

![[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino 4-methoxybenzene-1-sulfonate](/img/structure/B2366813.png)
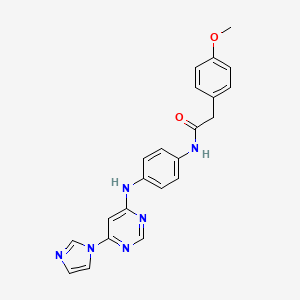
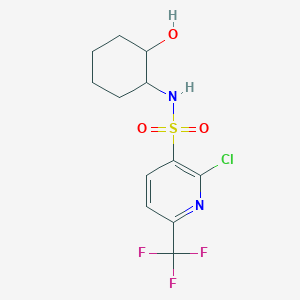

![{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B2366818.png)
